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Abstract

This document provides a comprehensive, technically detailed guide for the separation and
guantification of Lenvatinib Impurity 8 from the active pharmaceutical ingredient (API),
Lenvatinib, using a stability-indicating Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC) method. The protocol is designed for researchers, quality control
analysts, and drug development professionals, offering in-depth rationale for methodological
choices and a complete validation framework based on International Council for Harmonisation
(ICH) guidelines.

Introduction: The Criticality of Impurity Profiling for
Lenvatinib

Lenvatinib, marketed as Lenvima®, is a potent multi-kinase inhibitor used in the treatment of
various aggressive cancers, including thyroid, renal, and hepatocellular carcinomas.[1][2] Its
mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF)
receptors and other receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[2]

The chemical synthesis and storage of Lenvatinib mesylate can lead to the formation of related
substances or impurities. Regulatory bodies worldwide, guided by standards such as the ICH
Q3A(R2) guidelines, mandate the identification and control of impurities in new drug
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substances to ensure patient safety and product efficacy. Impurities, even at trace levels, can
impact the drug's safety profile or reduce its therapeutic effectiveness.

This application note focuses specifically on Lenvatinib Impurity 8, chemically identified as 4-
Chloro-7-methoxyquinoline-6-carboxamide.[3] This compound is a key process-related impurity
or potential degradant that must be monitored. The development of a robust, specific, and
validated analytical method is therefore not merely a procedural requirement but a cornerstone
of ensuring the quality and safety of Lenvatinib.

Methodological Rationale: A Scientist's Perspective

The selection of an analytical method is a deliberate process guided by the physicochemical
properties of the analyte and the impurity. A successful separation hinges on exploiting the
differences between these molecules.

2.1. The Choice of Reverse-Phase Chromatography

Lenvatinib is a relatively complex molecule with both hydrophobic (aromatic rings) and
hydrophilic (amide, ether) functionalities. Impurity 8 is a smaller, less substituted precursor or
fragment of the main Lenvatinib structure.[3] This inherent difference in their overall polarity
makes Reverse-Phase HPLC (RP-HPLC) the ideal separation mode. A non-polar stationary
phase (like C18) will interact differently with the API and the impurity, allowing for their
differential retention and elution when a polar mobile phase is used.

2.2. Gradient Elution: The Key to Resolution and Efficiency

While an isocratic method (constant mobile phase composition) can be simpler, it often fails to
provide adequate separation for a main component and its trace-level impurities within a
reasonable timeframe. A gradient elution strategy was chosen for this method. By
systematically increasing the proportion of the organic solvent (Mobile Phase B) over the
course of the analysis, we can effectively elute both the earlier, more polar impurities and the
later, more retained Lenvatinib peak with optimal sharpness and resolution. This approach is
superior for separating components with varying polarities and is crucial for a stability-indicating
method where various unknown degradants might appear.[4]

2.3. Detector Selection: The Power of Photodiode Array (PDA)
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Both Lenvatinib and Impurity 8 contain chromophoric quinoline ring systems, making them
suitable for UV detection. Several reported methods utilize wavelengths between 240 nm and
310 nm.[5][6][7] A Photodiode Array (PDA) detector is specified in this protocol. Unlike a
standard UV detector, a PDA captures the entire UV-Vis spectrum for each point in the
chromatogram. This provides two significant advantages:

o Optimal Wavelength Selection: It allows for the selection of the most sensitive wavelength for
all components post-analysis.

o Peak Purity Analysis: It enables the assessment of peak purity, which is a critical requirement
for a validation-ready method, ensuring that a single chromatographic peak corresponds to a
single component.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where adherence to the specified
steps ensures reproducible and reliable results.

3.1. Instrumentation and Reagents
e Instrumentation:

o HPLC System equipped with a binary or quaternary gradient pump, degasser,
autosampler, and a column thermostat.

o Photodiode Array (PDA) Detector.

o Chromatography Data System (CDS) for data acquisition and processing (e.g.,
Empower™, Chromeleon™).

e Chemicals and Reagents:
o Lenvatinib Mesylate Reference Standard (CRS)
o Lenvatinib Impurity 8 Reference Standard

o Acetonitrile (HPLC Grade)
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[e]

Methanol (HPLC Grade)

o

Potassium Phosphate Monobasic (KH2POa4) (Analytical Grade)

[¢]

Ortho-phosphoric Acid (Analytical Grade)

[¢]

Water (HPLC or Milli-Q grade)
3.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.
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Parameter Recommended Setting Rationale

C18 chemistry provides
excellent retention for
Waters XBridge C18, 4.6 x 150  Lenvatinib. The specified

mm, 3.5 um column offers good peak

Column

shape and durability across a

range of pH values.

A buffered agueous phase

controls the ionization state of
) 0.01M KHzPOa4 buffer, pH )
Mobile Phase A ] ] the analytes, leading to
adjusted to 3.2 with Hz3POa ) o
consistent retention times and

improved peak symmetry.[6]

A common, effective organic

modifier providing good

Mobile Phase B Acetonitrile ] o
separation efficiency and low
UV cutoff.
Gradient Program Time (min) % Mobile Phase B
0.0 30
15.0 70
20.0 70
22.0 30
25.0 30
A standard flow rate for a 4.6
) mm ID column, balancing
Flow Rate 1.0 mL/min o )
analysis time with system
pressure.
Maintaining a constant
Column Temperature 30 °C temperature ensures retention
time reproducibility.
Detection PDA Detector, Wavelength: This wavelength provides a
246 nm good response for both
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Lenvatinib and its related

impurities.[6]

A suitable volume to achieve
Injection Volume 10 pL good sensitivity without

overloading the column.

Sufficient time to elute the
_ _ main component and any late-
Run Time 25 minutes o o
eluting impurities, followed by

column re-equilibration.

3.3. Preparation of Solutions

» Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of KH2POa in 1000 mL of HPLC grade
water. Adjust the pH to 3.2 using diluted ortho-phosphoric acid. Filter through a 0.45 pm
nylon filter before use.

e Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

o Standard Stock Solution (Lenvatinib): Accurately weigh about 25 mg of Lenvatinib Mesylate
CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a
concentration of approximately 500 pg/mL.

e Impurity 8 Stock Solution: Accurately weigh about 5 mg of Lenvatinib Impurity 8 CRS into a
100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a
concentration of approximately 50 pg/mL.

o System Suitability Solution (Spiked Standard): Transfer 1.0 mL of the Lenvatinib Standard
Stock Solution and 1.0 mL of the Impurity 8 Stock Solution into a 10 mL volumetric flask.
Dilute to volume with the diluent. This solution contains Lenvatinib (~50 pg/mL) and Impurity
8 (=5 pg/mL).

e Sample Solution: Accurately weigh about 25 mg of the Lenvatinib APl sample into a 50 mL
volumetric flask. Dissolve and dilute to volume with the diluent to obtain a target
concentration of approximately 500 pg/mL.
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Method Validation Protocol: Ensuring
Trustworthiness

The reliability of this method must be demonstrated through a rigorous validation process as
prescribed by ICH Q2(R2) guidelines.[8][9][10] The objective is to prove the method is suitable

for its intended purpose.[11]
4.1. Visual Workflow for HPLC Analysis

The following diagram outlines the logical flow of the analytical and validation process.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
https://database.ich.org/sites/default/files/ICH_Q2-R2_Document_Step2_Guideline_2022_0324.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf
https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

4 )

Preparation Phase

Prepare Mobile Phases,
Diluent, Standards, & Samples

(Equilibrate HPLC System)

- J

System Ready

4 )

Analytic vatl Phase

System Suitability Test (SST)
- Resolution > 2.0

- Tailing Factor < 2.0

Inject Blank, Standards,
and Sample Solutions

(Data Acquisition (PDA))

. J

Raw Data

/

\-

Validation & Reporting
4
Process Data:
Integrate & Quantify Peaks

i

Perform Validation Tests
(Specificity, Linearity, Accuracy, etc.)

i

Generate Final Report

(Impurity Levels & Validation Summary)

~

J

Click to download full resolution via product page

Caption: Workflow for Lenvatinib Impurity 8 Analysis and Method Validation.
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4.2. Validation Parameters and Acceptance Criteria

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Validation Parameter

Purpose

Experimental Approach &
Acceptance Criteria

To demonstrate that the

method can unequivocally

Conduct forced degradation
studies (acid, base, oxidative,
thermal, photolytic).[13][14]
The peak for Impurity 8 must

Specificity assess the analyte in the be free from interference from
presence of other components  the Lenvatinib peak and any
(impurities, degradants).[12] generated degradation
products. Peak purity analysis
via PDA must pass.
Prepare at least five
) ] concentrations of Impurity 8,
To show a direct proportional )
) ) typically from LOQ to 150% of
) ) relationship between o
Linearity ) the specification level.
concentration and detector o
Acceptance Criteria:
response.[12] ) o
Correlation coefficient (r?) =
0.999.
Perform a recovery study by
spiking the Lenvatinib API with
To demonstrate the closeness Impurity 8 at three levels (e.g.,
Accuracy of the test results to the true 50%, 100%, 150% of the spec
value.[12] limit) in triplicate. Acceptance
Criteria: Mean recovery should
be within 90.0% to 110.0%.
Precision To assess the degree of Repeatability (Intra-day):

scatter between a series of

measurements.

Analyze six replicate
preparations of a spiked
sample. Acceptance Criteria:
Relative Standard Deviation
(RSD) < 5.0%. Intermediate
Precision (Inter-day): Repeat
the analysis on a different day
with a different analyst or

instrument. Acceptance
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Criteria; Overall RSD for both
sets of data should be <
10.0%.[11]

Limit of Quantitation (LOQ)

The lowest amount of analyte
that can be quantitatively
determined with suitable

precision and accuracy.

Determine based on signal-to-
noise ratio (typically S/N = 10)
or from the linearity curve. The
LOQ must be verified for

precision and accuracy.

Limit of Detection (LOD)

The lowest amount of analyte
that can be detected but not

necessarily quantitated.

Determine based on signal-to-
noise ratio (typically S/N = 3)

or from the linearity curve.

Robustness

To measure the method's
capacity to remain unaffected
by small, deliberate variations

in method parameters.[12]

Introduce small changes to
flow rate (0.1 mL/min),
column temperature (£2 °C),
and mobile phase pH (0.2
units). Acceptance Criteria:
System suitability parameters
must still be met, and the
results should not be

significantly affected.

System Suitability

To ensure the chromatographic
system is adequate for the

intended analysis.

Inject the System Suitability
Solution five times before
starting the analysis.
Acceptance Criteria: RSD of
peak area < 5.0%; Resolution
between Lenvatinib and
Impurity 8 = 2.0; Tailing factor
for both peaks < 2.0.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable

system for the quantitative determination of Lenvatinib Impurity 8. The use of gradient elution

with a C18 column and PDA detection ensures excellent separation and peak purity

verification. By adhering to the comprehensive protocol and the structured validation framework
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rooted in ICH guidelines, analytical laboratories can confidently implement this method for
routine quality control, stability studies, and regulatory submissions, ultimately safeguarding the
quality of Lenvatinib API.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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